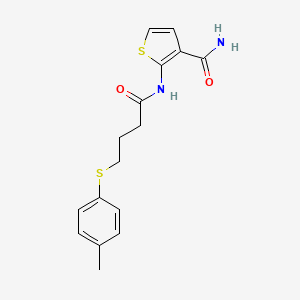
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O2S2 and its molecular weight is 334.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene carboxamide derivatives. These compounds have garnered attention due to their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O2S2
- CAS Number : 941966-63-8
This compound features a thiophene ring, which is known for its high aromaticity and ability to participate in various interactions, enhancing its biological activity.
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various thiophene carboxamide derivatives, including compounds similar to this compound, demonstrating notable effects against Hep3B cancer cell lines.
Key Findings:
- IC50 Values : The most active compounds in the series showed IC50 values as low as 5.46 µM against Hep3B cells, indicating potent cytotoxic effects. The binding interactions within the tubulin-colchicine-binding pocket were crucial for this activity .
- Mechanism of Action : The compound's mechanism is believed to involve disruption of microtubule dynamics, akin to that observed with established anticancer agents like Combretastatin A-4 (CA-4). The thiophene ring enhances interactions with tubulin, leading to cell cycle arrest in the G2/M phase .
Comparative Analysis
A comparative analysis of various thiophene derivatives reveals that modifications in the substituent groups significantly influence their biological activity. The following table summarizes the IC50 values and structural features of selected compounds:
| Compound | IC50 (µM) | Structural Features |
|---|---|---|
| 2b | 5.46 | Contains thiophene ring and para-tolylthio group |
| 2e | 12.58 | Similar structure with slight variations |
| CA-4 | 8.29 | Established anticancer agent |
| Colchicine | 9.23 | Reference compound for microtubule interaction |
Case Studies
Several case studies have explored the biological effects of thiophene carboxamide derivatives:
- Study on Hep3B Cell Lines : A detailed study assessed the impact of various thiophene derivatives on Hep3B cells, demonstrating that compounds with higher electron density on the thiophene ring resulted in enhanced anticancer activity due to improved binding interactions within the tubulin binding site .
- Mechanistic Insights : Another investigation utilized molecular docking simulations to elucidate the binding affinities and interaction patterns of these compounds with tubulin. Results indicated that modifications leading to increased π-cationic interactions significantly boost their stability and efficacy .
属性
IUPAC Name |
2-[4-(4-methylphenyl)sulfanylbutanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-4-6-12(7-5-11)21-9-2-3-14(19)18-16-13(15(17)20)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZMQVXREXTHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













